1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Mechanism of Action
Mode of Action
The compound acts as an AT1 receptor inhibitor . By blocking the AT1 receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure. Additionally, by inhibiting the action of angiotensin II, it also reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, further contributing to a decrease in blood pressure .
Biochemical Pathways
The inhibition of the AT1 receptor disrupts the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the reabsorption of sodium and water in the kidneys. As a result, there is a decrease in blood volume and a reduction in blood pressure .
Result of Action
The primary result of the action of this compound is the reduction of blood pressure . By inhibiting the AT1 receptor, it causes vasodilation and reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure . This can be beneficial in the treatment of conditions such as hypertension.
Preparation Methods
The synthesis of 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride typically involves a multi-step process. One common method includes the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Properties
IUPAC Name |
1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJMHMCOJWMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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